molecular formula C10H14N2O2 B188902 4-tert-Butyl-2-nitroaniline CAS No. 6310-19-6

4-tert-Butyl-2-nitroaniline

Cat. No. B188902
Key on ui cas rn: 6310-19-6
M. Wt: 194.23 g/mol
InChI Key: YXTJXBPEGJNGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09095590B2

Procedure details

A suspension of 4-tert-butyl-2-nitroaniline (1.033 g, 5.32 mmol) in glacial acetic acid (7.8 mL) was warmed with a heat gun until all solids had dissolved. The solution was then cooled and treated portion wise with pyridinium hydrobromide perbromide (1.96 g, 6.12 mmol). After addition, the solution was stirred at room temperature for 1 h. The mixture was added to water (50 mL) and treated with a small amount of sodium sulfite. After stirring for 30 min, the precipitate was collected by filtration. The solid obtained was washed with water and dissolved in EtOAc. Washed with water and brine. Dried over Na2SO4, filtered and concentrated under vacuum to provide the title compound as a yellow-orange solid (1.36 g, 94%).
Quantity
1.033 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[BrH:15].[NH+]1C=CC=CC=1.O.S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[Br:15][C:10]1[CH:11]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[C:8]=1[NH2:9] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.033 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
7.8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed with a heat gun until all solids
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
Washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(N)C(=CC(=C1)C(C)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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